2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4,5-trimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S3/c1-15-12-17(3)21(13-16(15)2)30(25,26)23-19-8-9-20-18(14-19)6-4-10-24(20)31(27,28)22-7-5-11-29-22/h5,7-9,11-14,23H,4,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEICTPUGKKPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene under acidic conditions.
Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced via a sulfonylation reaction using thiophene-2-sulfonyl chloride and a suitable base.
Attachment of the Benzene Sulfonamide Group: The final step involves the sulfonylation of the tetrahydroquinoline derivative with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Chlorinating agents, nitrating agents, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Chlorinated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties can be exploited in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- The thiophene-2-sulfonyl group in the target compound introduces stronger electron-withdrawing effects and higher steric demand than Analog 2’s thiophene-2-carbonyl, which could influence receptor interaction kinetics .
- These features are absent in the target compound. The tetrahydroquinoline moiety is common across all compounds, but its substitution pattern (sulfonyl vs. carbonyl vs. diazenyl) dictates electronic and steric profiles.
Pharmacological Implications (Theoretical)
- The target compound’s sulfonamide-thiophene combination may enhance binding to enzymes or receptors requiring both hydrophobic (methyl groups) and polar (sulfonamide) interactions.
- Analog 2’s methoxy groups could improve bioavailability compared to the target’s methyl groups, while Analog 1’s trifluoromethyl group might offer superior membrane permeability .
Biological Activity
The compound 2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS Number: 896348-40-6) is a sulfonamide derivative with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 455.6 g/mol. The structure features a sulfonamide group that is critical for its biological activity.
Sulfonamides are known to exhibit a range of biological activities through various mechanisms. The primary mechanism involves the inhibition of bacterial folic acid synthesis; however, the specific activities of this compound are more nuanced.
NLRP3 Inflammasome Inhibition
Recent studies have highlighted the role of sulfonamide derivatives in modulating the NLRP3 inflammasome , which is involved in inflammatory responses. For instance, a related compound demonstrated significant inhibition of IL-1β production in an in vivo model, suggesting that modifications to the sulfonamide structure can enhance anti-inflammatory properties .
Biological Activity Overview
Study on NLRP3 Inhibition
In a controlled study involving J774A.1 and HEK293 cells, compounds with similar structures were tested for their ability to inhibit the NLRP3 inflammasome. The results indicated that certain modifications retained or enhanced inhibitory potency without significant cytotoxicity .
Cardiovascular Impact
Another study explored the cardiovascular effects of sulfonamide derivatives using an isolated rat heart model. The findings suggested that these compounds could influence perfusion pressure and coronary resistance through calcium channel inhibition . This points to potential applications in treating conditions like pulmonary hypertension.
Pharmacokinetics and Toxicology
The pharmacokinetic properties of this compound remain to be fully elucidated. However, theoretical models suggest favorable absorption and distribution characteristics. Further studies are necessary to determine specific pharmacokinetic parameters such as bioavailability and half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
